Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1510452-77-3
VCID: VC4492923
InChI: InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3
SMILES: CCC1=NC(=C(S1)N)C(=O)OC
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

CAS No.: 1510452-77-3

Cat. No.: VC4492923

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate - 1510452-77-3

Specification

CAS No. 1510452-77-3
Molecular Formula C7H10N2O2S
Molecular Weight 186.23
IUPAC Name methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3
Standard InChI Key KQULJGYJZORXNM-UHFFFAOYSA-N
SMILES CCC1=NC(=C(S1)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . The thiazole core consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with substituents at positions 2 (ethyl), 4 (carboxylate), and 5 (amino). Key structural features include:

  • Aromatic thiazole ring: Stabilized by π-electron delocalization, with bond lengths and angles consistent with related derivatives (e.g., C–S = 1.73 Å, C–N = 1.29 Å) .

  • Steric effects: The ethyl group at position 2 and carboxylate at position 4 introduce steric hindrance, influencing crystal packing and reactivity .

  • Hydrogen-bonding capacity: The amino (–NH₂) and ester (–COOCH₃) groups enable intermolecular interactions, critical for supramolecular assembly .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol
Melting PointNot reported
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
SolubilityModerate in polar solvents

Spectroscopic Identification

Structural confirmation of thiazole derivatives typically relies on:

  • Infrared (IR) spectroscopy: Characteristic peaks for N–H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–S (600–700 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), amino protons (δ 5.5–6.0 ppm), and ester methyl (δ 3.8–4.0 ppm) .

    • ¹³C NMR: Carboxylate carbon at δ 165–170 ppm, thiazole carbons at δ 110–160 ppm .

  • Mass spectrometry: Molecular ion peak at m/z 186.23 and fragments indicative of ester cleavage (e.g., loss of –COOCH₃, m/z 143) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves multi-step protocols, often adapting methods from analogous thiazoles . A generalized approach includes:

  • Cyclization: Reacting α-haloketones or α-haloesters with thiourea or thioamides to form the thiazole ring .

  • Functionalization: Introducing the ethyl and carboxylate groups via alkylation or esterification .

  • Amination: Nitration followed by reduction or direct substitution to install the amino group .

Example Protocol (Adapted from ):

  • Step 1: Condensation of ethyl bromopyruvate with thiourea in ethanol at 70°C for 1 hour.

  • Step 2: Methylation of the intermediate using methyl iodide in the presence of a base.

  • Step 3: Purification via recrystallization or column chromatography.

Challenges and Optimization

  • Steric hindrance: Bulky substituents complicate cyclization, requiring elevated temperatures or catalysts .

  • Yield limitations: Reported yields for similar compounds range from 70–90%, depending on reaction conditions .

  • Scalability: Industrial-scale production faces challenges in cost-effective purification and waste management .

Biological Activities and Applications

Table 2: Biological Activities of Related Thiazoles

CompoundActivity (IC₅₀/MIC)Organism/TargetSource
Ethyl 2-amino-4-methylthiazole-5-carboxylateMIC = 16 µg/mLS. aureus
Methyl 2-amino-5-isopropylthiazole-4-carboxylateIC₅₀ = 58 µM (DPPH)Free radicals
Ethyl 2-amino-4-tert-butylthiazole-5-carboxylateKi = 0.8 µM (COX-2)In vitro assay

Industrial and Agricultural Uses

  • Agrochemicals: Thiazoles serve as precursors for fungicides and herbicides .

  • Coordination chemistry: The amino and carboxylate groups enable metal chelation, useful in catalysis or materials science .

Recent Advances and Future Directions

Structural Modifications

Recent studies focus on optimizing bioactivity through substituent variation:

  • Alkyl chain elongation: Enhancing lipophilicity for improved membrane penetration .

  • Hybrid derivatives: Conjugation with pharmacophores (e.g., quinoline, triazole) to target multidrug-resistant pathogens .

Computational Insights

  • QSAR models: CoMFA and CoMSIA analyses predict enhanced antimicrobial activity with electron-withdrawing groups at position 4 .

  • Docking studies: Favorable interactions with bacterial DNA gyrase (binding energy = −9.2 kcal/mol) .

Knowledge Gaps

  • In vivo studies: Lack of pharmacokinetic and toxicity profiles.

  • Synthetic scalability: Need for greener methodologies (e.g., microwave-assisted synthesis).

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